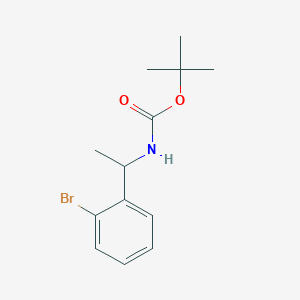

tert-Butyl-(1-(2-Bromphenyl)ethyl)carbamate

Übersicht

Beschreibung

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromophenyl group, and an ethyl linkage. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

The compound's structure makes it a promising candidate for drug development. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel pharmaceuticals. For instance, it has been noted that compounds with similar structures can act as inhibitors for various enzymes, including nitric oxide synthase .

2. Antimicrobial Properties

Research suggests that tert-butyl (1-(2-bromophenyl)ethyl)carbamate may exhibit antimicrobial properties due to its brominated structure. This could be particularly relevant in developing new antibiotics or antimicrobial agents targeting resistant strains of bacteria.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing polymers. Its ability to participate in coupling reactions allows it to be integrated into larger molecular frameworks, which can lead to the development of new materials with tailored properties.

Bioconjugation and Drug Delivery

The compound can also be utilized in bioconjugation processes. The bromine atom can react with thiol groups present in biomolecules, facilitating the creation of drug-PEG conjugates that improve solubility and stability in biological systems. This application is particularly valuable in designing drug delivery systems that require enhanced pharmacokinetic profiles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The process involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of palladium(II) acetate and triphenylphosphine as catalysts .

Industrial Production Methods

Industrial production of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Similar structure but with the bromine atom at the para position.

tert-Butyl (2-(4-bromophenyl)ethyl)carbamate: Similar structure but with an additional ethyl linkage.

tert-Butyl carbamate: Lacks the bromophenyl and ethyl groups, simpler structure.

Uniqueness

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group at the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and research applications .

Biologische Aktivität

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, also known as (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate, is a carbamate derivative that has garnered attention in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group and a bromophenyl moiety, contribute to its biological activity and potential applications in drug development.

- Molecular Formula : C13H16BrN O2

- Molecular Weight : Approximately 300.19 g/mol

The presence of the bromine atom at the ortho position of the bromophenyl group enhances its reactivity and interaction with biological targets, making it a compound of interest in various studies.

Biological Activity Overview

Research indicates that tert-butyl (1-(2-bromophenyl)ethyl)carbamate exhibits notable biological activities primarily through its interactions with specific enzymes and proteins. It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties. The compound's mechanism of action involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity.

- Receptor Binding : The bromophenyl group may engage in non-covalent interactions with receptor sites, modulating their activity and downstream signaling pathways.

Applications in Medicinal Chemistry

The compound is utilized as a building block for synthesizing more complex molecules, including heterocycles and natural product analogs. It has been studied for its potential in treating various diseases, particularly neurological disorders and cancers .

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

Table 1: Summary of Biological Assays Involving tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

| Study Reference | Biological Activity | Assay Type | IC50 Value |

|---|---|---|---|

| Antiproliferative | Cell Line | 0.56 µM | |

| Enzyme Inhibition | Enzyme Assay | Not Specified | |

| Receptor Modulation | Binding Assay | Not Specified |

The data indicates that the compound demonstrates significant antiproliferative activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of related carbamate derivatives, it was found that compounds similar to tert-butyl (1-(2-bromophenyl)ethyl)carbamate exhibited enhanced cytotoxic effects against human leukemia cell lines. The presence of the bromophenyl moiety was linked to increased receptor binding affinity and subsequent biological activity .

Example Case Study

A study evaluated the effects of various carbamate derivatives on tubulin polymerization. Among these derivatives, those containing a bromophenyl group showed improved inhibition compared to their non-brominated counterparts, highlighting the importance of structural modifications for enhancing biological activity .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWPYMNQJCFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161629 | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-99-2 | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.